molecular formula C18H30ClNO3 B3032315 3-(dibutylaMino)propyl 4-hydroxybenzoate (Hydrochloride) CAS No. 1415565-00-2

3-(dibutylaMino)propyl 4-hydroxybenzoate (Hydrochloride)

Cat. No.: B3032315
CAS No.: 1415565-00-2
M. Wt: 343.9
InChI Key: WVFQDHOPIXEMSL-UHFFFAOYSA-N
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Description

3-(dibutylaMino)propyl 4-hydroxybenzoate (Hydrochloride) is a chemical compound with the molecular formula C18H30ClNO3 and a molecular weight of 343.89 g/mol . It is known for its applications in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(dibutylaMino)propyl 4-hydroxybenzoate (Hydrochloride) typically involves the esterification of 4-hydroxybenzoic acid with 3-(dibutylaMino)propyl alcohol in the presence of an acid catalyst . The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

3-(dibutylaMino)propyl 4-hydroxybenzoate (Hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various hydroxy derivatives, quinones, and substituted benzoates .

Scientific Research Applications

3-(dibutylaMino)propyl 4-hydroxybenzoate (Hydrochloride) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(dibutylaMino)propyl 4-hydroxybenzoate (Hydrochloride) involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes, modulate receptor activities, and interfere with cellular signaling pathways. These interactions result in its observed biological effects, such as antimicrobial and anti-inflammatory activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(dibutylaMino)propyl 4-hydroxybenzoate (Hydrochloride) is unique due to its specific structural features, which confer distinct chemical and biological properties. Its dibutylamino group enhances its solubility and reactivity, making it a valuable compound in various scientific and industrial applications .

Properties

IUPAC Name

3-(dibutylamino)propyl 4-hydroxybenzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO3.ClH/c1-3-5-12-19(13-6-4-2)14-7-15-22-18(21)16-8-10-17(20)11-9-16;/h8-11,20H,3-7,12-15H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVFQDHOPIXEMSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)CCCOC(=O)C1=CC=C(C=C1)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1415565-00-2
Record name Benzoic acid, 4-hydroxy-, 3-(dibutylamino)propyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1415565-00-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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